molecular formula C19H17FN2O3 B2747552 Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302561-48-4

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2747552
CAS No.: 302561-48-4
M. Wt: 340.354
InChI Key: VBYKJWIVZICTBE-UHFFFAOYSA-N
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Description

Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its benzyl group, fluorophenyl group, and tetrahydropyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. Common synthetic routes include:

  • Condensation Reactions: Reacting appropriate precursors such as benzyl chloride and 3-fluorophenyl derivatives under controlled conditions.

  • Cyclization Reactions: Cyclization of intermediates to form the tetrahydropyrimidine ring.

  • Oxidation and Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation Reactions: Oxidation of intermediates to introduce oxygen-containing functional groups.

  • Reduction Reactions: Reduction steps to adjust the oxidation state of intermediates.

  • Substitution Reactions: Substitution reactions to replace functional groups with desired substituents.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

  • Substitution Reagents: Various halogenating agents, such as thionyl chloride and phosphorus tribromide, are employed.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are often purified through crystallization, distillation, or chromatography.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a different position of the fluorophenyl group.

  • Benzyl 4-(3-fluorophenyl)-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with an ethyl group instead of a methyl group.

  • Benzyl 4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methyl group at the 6-position.

Uniqueness: Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific substitution pattern and the presence of both fluorophenyl and methyl groups, which can influence its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-12-16(18(23)25-11-13-6-3-2-4-7-13)17(22-19(24)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYKJWIVZICTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331648
Record name benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302561-48-4
Record name benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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